molecular formula C17H20N2O B4656689 1-(3,3-Diphenylpropyl)-3-methylurea

1-(3,3-Diphenylpropyl)-3-methylurea

Cat. No.: B4656689
M. Wt: 268.35 g/mol
InChI Key: CRVVGCIZKNGQIN-UHFFFAOYSA-N
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Description

1-(3,3-Diphenylpropyl)-3-methylurea is a urea derivative characterized by a central urea group substituted with a methyl group and a 3,3-diphenylpropyl chain. Urea derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and drug candidates due to their hydrogen-bonding capacity and tunable physicochemical properties .

Properties

IUPAC Name

1-(3,3-diphenylpropyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-18-17(20)19-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVVGCIZKNGQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Diphenylpropyl)-3-methylurea typically involves the reaction of 3,3-diphenylpropylamine with an isocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired urea derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Diphenylpropyl)-3-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,3-Diphenylpropyl)-3-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Diphenylpropyl)-3-methylurea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies have shown that it can bind to chemokine receptors like CCR5, affecting immune cell signaling and potentially offering therapeutic benefits .

Comparison with Similar Compounds

Urea vs. Thiourea Derivatives

Key Compounds :

  • Thioureas also exhibit higher acidity (pKa ~8–10) compared to ureas (pKa ~10–12), influencing solubility and bioavailability .

Substituent Effects on the Urea Nitrogen

Methyl vs. Aryl Groups :

  • 3-Methyl substitution : Smaller alkyl groups like methyl reduce steric hindrance, favoring interactions with shallow binding pockets. However, they may limit hydrophobic interactions compared to bulkier aryl groups.
  • 3-Phenyl substitution: Introduced in 1-(3,3-Diphenylpropyl)-3-phenylurea, this modification increases molecular weight (MW 330.43 vs.

Electron-Donating vs. Withdrawing Groups :

  • 3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O): The dimethylamino group introduces a basic nitrogen, improving solubility in acidic environments.
  • The diisopropyl groups add steric bulk, which may hinder receptor access .

Chain Length and Flexibility

Diazaalkane Spacers :

  • Compounds 21–25 () feature bis-urea/thiourea moieties linked by diazaalkane chains (e.g., 4,9-diazadodecane in 21). Shorter chains may enhance rigidity and selectivity .

Diphenylpropyl vs. Diphenylethyl Chains :

  • 1,15-bis-{3-[1-(2,2-diphenylethyl)thioureado]}-4,12-diazapentadecane (25) : Replacing the propyl chain with ethyl reduces hydrophobicity and steric volume, which could modulate interactions with hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula MW XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
1-(3,3-Diphenylpropyl)-3-methylurea (Theoretical) C₁₇H₂₀N₂O 316.4 ~6.2 2 ~41.5
1-(3,3-Diphenylpropyl)-3-phenylurea C₂₂H₂₂N₂O 330.4 6.8 2 41.5
1-(4-Anilinophenyl)-3-(3,3-diphenylpropyl)thiourea C₂₈H₂₇N₃S 437.6 6.8 3 68.2
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.3 1.9 2 41.5

Key Observations :

  • Thiourea derivatives (e.g., ) exhibit higher topological polar surface area (68.2 Ų) due to the sulfur atom, impacting solubility and blood-brain barrier penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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